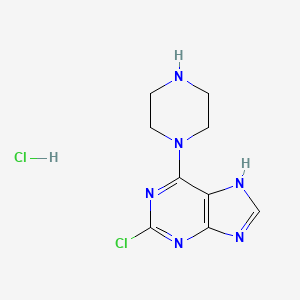

2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride

Description

2-Chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is a purine derivative featuring a chloro substituent at position 2 and a piperazine moiety at position 6 of the purine scaffold. Its molecular formula is C₉H₁₁ClN₆·HCl, with a molecular weight of 311.60 g/mol (dihydrochloride form, CAS: 1351612-64-0) . The compound is synthesized via nucleophilic substitution reactions, where the piperazine group replaces a leaving group (e.g., chloro or other halogens) at position 6 of the purine core. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance binding affinity to biological targets such as enzymes or receptors .

The hydrochloride salt form improves solubility, facilitating in vitro and in vivo studies.

Properties

IUPAC Name |

2-chloro-6-piperazin-1-yl-7H-purine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN6.ClH/c10-9-14-7-6(12-5-13-7)8(15-9)16-3-1-11-2-4-16;/h5,11H,1-4H2,(H,12,13,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIUWQFAERMNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC3=C2NC=N3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-chloropurine.

Nucleophilic Substitution: The 2-chloropurine undergoes a nucleophilic substitution reaction with piperazine. This step is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).

Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the purine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Anticancer Applications

One of the primary applications of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is in the treatment of cancer. This compound has been investigated for its ability to act as a radiosensitizer, enhancing the effectiveness of radiotherapy in tumors that typically exhibit poor sensitivity to radiation. Research indicates that derivatives of 9H-purine-2,6-diamine can be utilized to treat various proliferative diseases, including different types of cancers such as glioblastomas, breast cancer, and colorectal adenomas .

Case Study: Radiosensitization

A study highlighted the use of 9H-purine derivatives in a clinical setting where they were administered alongside radiotherapy. The results showed significant tumor regression in patients with advanced malignancies, suggesting that these compounds could improve treatment outcomes for those with radioresistant tumors .

CDK Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and are often implicated in cancer progression. Recent research has focused on designing 2-aminopurine derivatives as selective CDK inhibitors. The introduction of polar substituents at the C-6 position of purines has been shown to enhance inhibitory activity against CDK2, with some derivatives demonstrating IC50 values as low as 19 nM .

Table: CDK Inhibitory Activity

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| 11l | 19 | High |

| Roscovitine | 73 | Moderate |

This potency indicates that compounds like this compound could serve as lead compounds for developing new cancer therapies targeting CDK2 .

Neurological Applications

The compound has also been explored for its potential effects on neurological disorders. Studies have indicated that piperazine derivatives can modulate neurotransmitter systems, which may provide therapeutic benefits in conditions such as anxiety and depression. A notable investigation into the pharmacological profile of these derivatives revealed promising results in animal models, suggesting they may help alleviate symptoms associated with mood disorders .

Metabolic Disorders

Research has highlighted the potential role of this compound in treating metabolic disorders such as obesity and liver disease. By acting on cannabinoid receptors, specifically CB1 antagonists derived from piperazine structures, these compounds have shown efficacy in reducing alcohol-induced liver steatosis in preclinical models .

Case Study: Liver Steatosis

In a mouse model study, a related piperazine compound demonstrated significant efficacy in reducing liver fat accumulation and improving metabolic parameters, indicating that similar structures could be beneficial for treating metabolic syndrome .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound. Various modifications at different positions on the purine ring have been systematically studied to determine their effects on biological activity. For instance, substituents at the C-6 position have been shown to significantly impact both potency and selectivity against target enzymes .

Table: Structure Modifications and Their Impact

| Modification | Activity Change |

|---|---|

| Polar groups at C-6 | Increased potency |

| Aromatic substitutions | Variable activity |

Mechanism of Action

The mechanism of action of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and the purine core allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 6-Piperazinyl-Purine Derivatives

Key Observations :

- Sulfonyl vs.

- Hydrochloride Salt : The target compound’s hydrochloride form improves aqueous solubility, a critical factor for in vivo pharmacokinetics, whereas neutral analogs may require formulation aids .

- Thermal Stability : Melting points vary significantly; sulfonyl derivatives (182–196°C) generally show higher thermal stability than acylated analogs (71–195°C), correlating with structural rigidity .

Pharmacological Activity

Table 2: Bioactivity of Selected Analogs

Key Observations :

- Antitubercular Activity : The 6-piperazinyl-purine scaffold shows promise against M. tuberculosis, with compound 48 (a 9-alkyl derivative) exhibiting sub-μg/mL potency, far exceeding the target compound’s structural analogs .

- Antitumor Potential: Aryl-substituted piperazines (e.g., Compound 4l) demonstrate nanomolar activity against cancer targets, suggesting that aromaticity at the piperazine position enhances target engagement .

- Receptor Modulation: Trifluoroacetylated derivatives (e.g., Compound 30) exhibit enhanced binding to cannabinoid receptors, highlighting the role of electron-withdrawing groups in ligand-receptor interactions .

Biological Activity

2-Chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related research findings.

The compound is synthesized through a nucleophilic substitution reaction involving 2-chloropurine and piperazine, typically using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions. The final product is obtained as a hydrochloride salt to enhance solubility and stability.

The biological activity of this compound primarily arises from its ability to bind to various enzymes and receptors. The interaction with these molecular targets can modulate cellular signaling pathways, influencing processes such as:

- DNA replication

- Protein synthesis

- Cell division

The piperazine ring enhances the compound's binding affinity, allowing it to act as a modulator in various biochemical pathways.

Anticancer Activity

Research indicates that derivatives of purine compounds, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, such as HL-60 cells. For instance, structural modifications at the C-6 position have been shown to enhance cytotoxicity against various cancer types .

Table 1: Anticancer Activity of Related Purine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7h | HL-60 | 50 | Induces apoptosis |

| 11l | TNBC | 0.019 | CDK2 inhibition |

| 4s | HCT116 | 2.5 | GLI1 transcriptional activity reduction |

Antimicrobial Activity

Another area of investigation is the antimicrobial potential of piperazine-based compounds. Studies have shown that certain derivatives exhibit effective antimicrobial activity against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds are often in the low microgram per milliliter range, indicating potent bactericidal effects .

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| PNT | S. epidermidis | 2.5 |

| PNT | S. aureus | 2.5 |

| PNT | MRSA | 6.7 |

Case Studies

A notable case study involved the evaluation of related piperazine compounds in mouse models for their efficacy against alcohol-induced liver steatosis. These studies highlighted the potential of these compounds as therapeutic agents for metabolic disorders due to their selective action on cannabinoid receptors .

Q & A

Basic Research Questions

Q. What synthetic protocols are commonly used to prepare 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution at the 6-position of the purine core, typically using general procedures such as "Procedure E" (e.g., reaction of chloropurine intermediates with substituted piperazines). Intermediates are characterized via:

- 1H/13C NMR : To confirm regiochemistry and substitution patterns (e.g., δ 8.43 ppm for purine protons in ) .

- Mass Spectrometry (MS) : For molecular ion validation (e.g., m/z 517.4 [M+1] in ) .

- HPLC : To verify purity (>95% in most cases, as in ) .

Q. Which spectroscopic techniques are critical for structural elucidation of 6-piperazin-1-yl-purine derivatives?

- Methodological Answer : Key techniques include:

- Multinuclear NMR : 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.16–7.57 ppm in ), while 13C NMR confirms carbon backbone integrity .

- High-Resolution MS : Resolves molecular formulas and detects isotopic patterns (e.g., m/z 553.3 [M+1] in ) .

- X-ray Crystallography : For unambiguous structural determination using software like SHELXL ( ) .

Advanced Research Questions

Q. How can researchers optimize low synthetic yields (<20%) observed in certain 6-piperazin-1-yl-purine analogs?

- Methodological Answer : Strategies include:

- Catalyst Screening : Use of palladium or copper catalysts to enhance coupling efficiency.

- Solvent/Reagent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, as seen in for analogs like Compound 30 (21% yield) .

- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions, critical for sterically hindered piperazines.

Q. What explains contradictory pharmacological data across 6-piperazin-1-yl-purine derivatives, and how can these discrepancies be resolved?

- Methodological Answer : Contradictions may arise from:

- Purity Variations : Impurities (>5%) can skew bioactivity; rigorous HPLC validation (e.g., >99% purity in ) is essential .

- Assay Conditions : Differences in cell lines or incubation times (e.g., used M. tuberculosis H37Rv, MIC 0.39 µg/mL) require standardization .

- Orthogonal Assays : Cross-validate results using enzymatic inhibition, cellular uptake, and in vivo models.

Q. How do substituents on the piperazine ring modulate biological activity, and what computational tools predict structure-activity relationships (SAR)?

- Methodological Answer :

- Electron-Donating Groups : Enhance binding to targets (e.g., 4-methoxyphenylmethyl in increased antitubercular activity) .

- Molecular Docking : Tools like AutoDock Vina model interactions with receptors (e.g., mycobacterial enzymes).

- QSAR Modeling : Correlate substituent properties (logP, polar surface area) with bioactivity data from analogs in –6 .

Q. What crystallographic strategies resolve ambiguities in purine derivative structures with complex substituents?

- Methodological Answer :

- Twinned Data Refinement : SHELXL handles twinning (common in purines) via HKLF5 format ( ) .

- ORTEP Visualization : Generates thermal ellipsoid plots to assess disorder (e.g., ) .

- Density Functional Theory (DFT) : Validates bond lengths/angles against crystallographic data.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.